molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B1291569
CAS RN: 474709-06-3
M. Wt: 215.02 g/mol
InChI Key: XCCQWSWEMFBIEU-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 474709-06-3 . It has a molecular weight of 215.02 and its IUPAC name is 6-bromo-8-fluoroimidazo[1,2-a]pyridine . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a solid at room temperature . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Organic Chemical Synthesis Intermediate

“6-Bromo-8-fluoroimidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemical compounds.

Medicinal Chemistry

Imidazopyridine, the core structure of “6-Bromo-8-fluoroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” could potentially be used in the development of new pharmaceuticals.

Material Science

Imidazopyridine is also useful in material science because of its structural character . This implies that “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” could have applications in the development of new materials.

Synthesis Strategies

The synthesis of imidazopyridine scaffolds like “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . This highlights the versatility of “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” in chemical synthesis.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine are not available in the retrieved data, the compound’s presence in the field of organic synthesis and pharmaceutical chemistry suggests it may have potential applications in the development of new chemical reactions or therapeutic agents .

properties

IUPAC Name

6-bromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQWSWEMFBIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621815
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

CAS RN

474709-06-3
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 5-bromo-3-fluoro-pyridin-2-ylamine (example C.29 step 3) (3.1 g, 15.7 mmol) and bromoacetaldehyde diethyl acetal (90%, 4.86 mL, 31.3 mmol) as described in example C.20 step 1. Obtained the title compound as a light brown solid (3.0 g, 89%). MS (ISP) 215.1 [(M+H)+], 217.1 [(M+2+H)+].
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step Two
Yield
89%

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